molecular formula C11H11F3N2O3 B1472177 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole CAS No. 1965309-88-9

2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole

Cat. No.: B1472177
CAS No.: 1965309-88-9
M. Wt: 276.21 g/mol
InChI Key: PRVNBUYQCKPBDS-UHFFFAOYSA-N
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Description

2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole (CAS 1965309-88-9) is a high-purity benzimidazole-based chemical compound supplied for research and development purposes. This advanced intermediate has a molecular formula of C11H11F3N2O3 and a molecular weight of 276.21 g/mol. Benzimidazole is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. The core benzimidazole structure is a fused heterocyclic system known to be a key pharmacophore in the development of novel therapeutic agents . Specifically, derivatives containing the trifluoromethoxy substituent, similar to the one present in this compound, have been investigated for significant biological properties, including antiprotozoal activity . The structural features of this molecule make it a valuable building block for constructing more complex bioactive molecules, particularly in antibacterial and antifungal research where substituted benzimidazoles have shown promise against resistant pathogens . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate in pharmaceutical development, molecular design, and exploratory chemistry programs.

Properties

IUPAC Name

2-(dimethoxymethyl)-6-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-17-10(18-2)9-15-7-4-3-6(5-8(7)16-9)19-11(12,13)14/h3-5,10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVNBUYQCKPBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=C(N1)C=C(C=C2)OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole is a novel compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Benzimidazole derivatives, including 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole, have been investigated for various pharmacological properties, including:

  • Anticancer Activity : Many benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives may possess anti-inflammatory properties.

The mechanism of action for 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole is not fully elucidated but is believed to involve:

  • Interaction with DNA : Benzimidazole compounds can intercalate into DNA, affecting replication and transcription processes, which is crucial for their anticancer activity .
  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cellular pathways, contributing to their therapeutic effects .

Anticancer Activity

A study on related benzimidazole derivatives indicated that structural modifications significantly influence anticancer activity. For instance, compounds with specific substituents showed enhanced efficacy against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 16.38 µM to over 100 µM depending on the substituent structure .

CompoundIC50 (µM)Cell Line
2g16.38MDA-MB-231
2d29.39MDA-MB-231
2a>100MDA-MB-231

Antimicrobial Activity

Research has shown that various benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole demonstrated MIC values against Staphylococcus aureus and Escherichia coli in the range of 4 to 64 μg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
Escherichia coli16

Anti-inflammatory Activity

Some benzimidazole derivatives have been reported to inhibit leukotriene production, which plays a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives against a panel of cancer cell lines. The findings indicated that specific structural modifications led to enhanced binding affinity and antiproliferative effects, particularly through the inhibition of human topoisomerase I .
  • Antimicrobial Effectiveness : A comparative study found that certain benzimidazole derivatives exhibited antimicrobial activities comparable to established antibiotics like amikacin and ampicillin, indicating their potential as alternative treatments for resistant strains .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H12F3N3O3
  • Molecular Weight : 276.22 g/mol
  • CAS Number : 1965309-88-9

The compound features a benzoimidazole core, which is known for its diverse biological activities. The presence of trifluoromethoxy and dimethoxymethyl groups enhances its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry

2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole has been investigated for its potential as a pharmacophore in drug design:

  • Anticancer Activity : Studies have shown that benzoimidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated significant inhibition of cell growth in breast cancer (MDA-MB-231) models, indicating potential use in cancer therapeutics .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for antibacterial and antifungal activities. Research indicates that modifications to the benzoimidazole structure can enhance lipophilicity, improving membrane penetration and efficacy against pathogens like Staphylococcus aureus and Candida albicans .

Biological Research

The compound is also being explored for its role in biological systems:

  • Enzyme Inhibition : Benzimidazole derivatives have been identified as inhibitors of crucial enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in proliferating cells. This makes them promising candidates for developing antibacterial agents targeting resistant strains like MRSA .
  • Viral Inhibition : Recent studies have highlighted the antiviral properties of benzimidazole derivatives against various viruses, including enteroviruses and herpes simplex virus. These findings suggest that 2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole could be further investigated for antiviral drug development .

Materials Science

In addition to its biological applications, this compound can be utilized in materials science:

  • Functional Materials : The unique electronic properties imparted by the trifluoromethoxy group may allow the compound to be used in the development of advanced materials, such as organic semiconductors or sensors .

Case Studies

StudyFocusFindings
Xue et al. (2011)Antiviral ActivityIdentified benzimidazole derivatives with IC50 values for enterovirus inhibition lower than existing treatments.
Dittmer et al. (2017)Antiviral MechanismDemonstrated the ability of certain benzimidazole derivatives to prevent viral DNA cleavage in infected cells.
Kharitonova et al. (2016)Antimicrobial EfficacyReported significant antibacterial activity of modified benzimidazoles against MRSA strains with MIC values substantially lower than standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs differ in substituents at the 2- and 6-positions, which critically impact physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Name (CAS No.) 2-Position Substituent 6-Position Substituent Molecular Formula Key Properties/Activities
2-Dimethoxymethyl-6-trifluoromethoxy-1H... Dimethoxymethyl Trifluoromethoxy C₁₁H₁₂F₃NO₃ Discontinued; high fluorination
2-(Diethoxymethyl)-6-(trifluoromethyl)-1H... (1520678-17-4) Diethoxymethyl Trifluoromethyl C₁₃H₁₆F₃NO₂ Increased lipophilicity
6-Methoxy-2-(trifluoromethyl)-1H... (3671-65-6) Trifluoromethyl Methoxy C₉H₇F₃N₂O Simpler structure; higher similarity score (0.60)
4-Chloro-2-methyl-6-(trifluoromethyl)-1H... (1211010-30-8) Methyl Trifluoromethyl C₉H₆ClF₃N₂ Chloro substituent enhances reactivity
Key Observations:
  • Steric Impact : Dimethoxymethyl and diethoxymethyl groups introduce bulkiness, which may hinder molecular packing or enzyme binding compared to smaller substituents like methyl or trifluoromethyl .
  • Lipophilicity : Diethoxymethyl analogs (Table 1, row 2) exhibit higher lipophilicity than dimethoxymethyl derivatives, influencing bioavailability .

Physicochemical Properties

  • Solubility : Trifluoromethoxy groups improve solubility in organic solvents but may reduce aqueous solubility compared to methoxy analogs.
  • Stability : The electron-withdrawing nature of trifluoromethoxy could enhance metabolic stability but may also increase susceptibility to hydrolysis under acidic conditions.

Preparation Methods

Stepwise Synthesis Overview

Step Reaction Type Reagents/Conditions Key Notes
1 Formation of 1H-benzimidazole core Condensation of o-phenylenediamine with appropriate aldehyde Typically carried out in ethanol or methanol, reflux conditions, 2-4 hours
2 Introduction of dimethoxymethyl group at 2-position Mannich reaction using formaldehyde and methanol or dimethoxymethane under acidic or neutral conditions Controlled to avoid over-substitution; yields methoxymethyl substitution at N-1 or C-2
3 Introduction of trifluoromethoxy group at 6-position Electrophilic aromatic substitution or nucleophilic substitution with trifluoromethoxy reagents Requires strong base (e.g., sodium hydroxide) and low temperature to maintain selectivity
4 Purification and crystallization Recrystallization from solvents like ethyl acetate, petroleum ether, or n-heptane Critical to achieve high purity and yield

Representative Experimental Conditions

  • Condensation Reaction: o-Phenylenediamine (1 eq) and aldehyde (3 eq) stirred at room temperature or refluxed in ethanol for 2-24 hours to favor disubstituted benzimidazole formation.

  • Mannich Reaction: The benzimidazole intermediate is reacted with dimethoxymethane and formaldehyde in the presence of acid catalysts or under reflux in methanol to introduce the dimethoxymethyl group.

  • Trifluoromethoxy Introduction: Using trifluoromethoxy-substituted pyridine or benzene derivatives, nucleophilic substitution is performed in aqueous sodium hydroxide at 25-35°C for 2-4 hours, followed by extraction and purification.

Detailed Research Findings and Data Tables

Reaction Optimization for Benzimidazole Core Formation

Parameter Condition Yield (%) Notes
Temperature Room temp (25°C) 12 (disubstituted) Monosubstituted major product at low temp
Temperature Reflux (78°C) 37 (disubstituted) Increased aldehyde equivalents improves disubstitution
Aldehyde:OPD ratio 1:1 12 (disubstituted) Low disubstitution yield
Aldehyde:OPD ratio 3:1 37 (disubstituted) Higher disubstitution yield

Nucleophilic Substitution for Trifluoromethoxy Group

Reagent Solvent Base Temp (°C) Time (h) Yield (%) Purity (%)
2-chloromethyl-3,4-dimethoxypyridine hydrochloride Water NaOH 25-35 3 ~77.5 >98 (HPLC)
Sodium hypochlorite oxidation step Water NaOH -5 to 0 3 - -

Note: The oxidation step is critical for conversion to the final benzimidazole derivative.

Summary of Key Preparation Techniques

Preparation Step Method Conditions Yield Range Remarks
Benzimidazole core synthesis Condensation Ethanol, reflux, 2-24 h 12-37% (disubstituted) Aldehyde excess improves yield
Dimethoxymethyl group introduction Mannich reaction Methanol, acid catalyst, reflux Not specified Requires control to avoid side products
Trifluoromethoxy substitution Nucleophilic substitution NaOH aqueous, 25-35°C, 2-4 h 77-98% Purification via crystallization essential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole
Reactant of Route 2
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2-Dimethoxymethyl-6-trifluoromethoxy-1H-benzoimidazole

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